molecular formula C13H18BNO4 B1391908 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1309980-14-0

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1391908
CAS No.: 1309980-14-0
M. Wt: 263.1 g/mol
InChI Key: HSIMPSRXFOCKQV-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a complex organic compound that features a boron-containing dioxaborolane group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various types of reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide or sodium perborate.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Coupling reagents: Palladium or copper catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to its combination of a dioxaborolane group with a dioxino-pyridine structure. This unique structure enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research.

Biological Activity

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a boron-containing heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a dioxaborolane moiety and a pyridine derivative. Its molecular formula is C15H22BNO4C_{15}H_{22}BNO_4 with a molecular weight of 293.15 g/mol. The presence of the boron atom is significant for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to the boronic ester functionality. Boron compounds have been shown to interact with various biological macromolecules, including proteins and nucleic acids. The mechanism typically involves the formation of reversible covalent bonds with hydroxyl groups in biomolecules, which can modulate their function.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For example:

  • Study A : A study demonstrated that derivatives of boron compounds could inhibit the growth of breast cancer cell lines by interfering with cell cycle progression.
  • Study B : Another investigation found that similar dioxaborolane derivatives showed selective cytotoxicity against leukemia cells while sparing normal cells.

Antimicrobial Properties

Research has also suggested antimicrobial activity associated with boron-containing compounds. For instance:

  • Case Study 1 : In vitro assays showed that derivatives of dioxaborolane exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
  • Case Study 2 : The compound was tested against fungal strains and demonstrated antifungal activity comparable to standard antifungal agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in breast cancerStudy A
Induction of apoptosis in leukemia cellsStudy B
AntimicrobialSignificant antibacterial activityCase Study 1
Antifungal activity against various strainsCase Study 2

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with boronic acids under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Its stability in physiological conditions is also noteworthy, which enhances its potential as a therapeutic agent.

Properties

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-6-15-11-10(9)16-7-8-17-11/h5-6H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIMPSRXFOCKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
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8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 3
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8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 4
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8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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